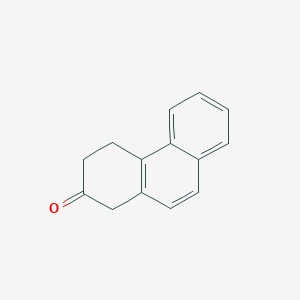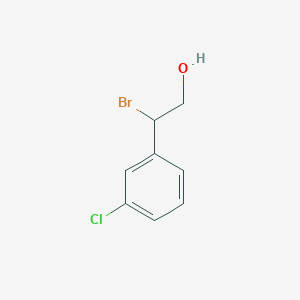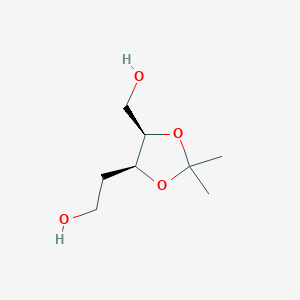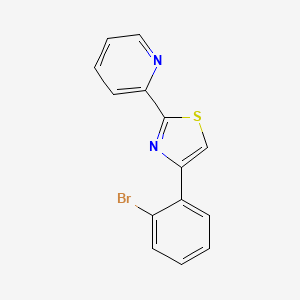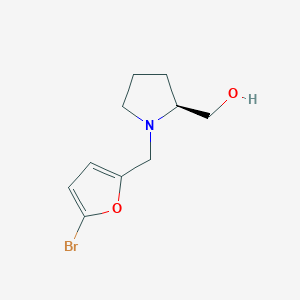![molecular formula C17H26ClN3O4S B14903491 2-(((3AR,4S,6R,6aS)-6-((6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B14903491.png)
2-(((3AR,4S,6R,6aS)-6-((6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((3AR,4S,6R,6aS)-6-((6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidine ring, a cyclopentane ring, and an ethan-1-ol group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((3AR,4S,6R,6aS)-6-((6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol involves multiple steps:
Formation of the pyrimidine ring: This step typically involves the reaction of appropriate starting materials under conditions that promote cyclization.
Introduction of the propylthio group: This can be achieved through nucleophilic substitution reactions.
Formation of the cyclopentane ring: This step may involve cyclization reactions under acidic or basic conditions.
Attachment of the ethan-1-ol group: This can be done through etherification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethan-1-ol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the pyrimidine ring or other functional groups, potentially leading to the formation of more saturated compounds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and propylthio groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Saturated compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity Studies: Researchers can study the biological activity of this compound and its derivatives to identify potential therapeutic applications.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry
Material Science: The compound can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(((3AR,4S,6R,6aS)-6-((6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-chloro-2-(propylthio)pyrimidine: Shares the pyrimidine ring and propylthio group.
2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl derivatives: Shares the cyclopentane ring structure.
Uniqueness
The uniqueness of 2-(((3AR,4S,6R,6aS)-6-((6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol lies in its combination of functional groups and rings, which confer specific chemical and biological properties not found in similar compounds.
Propriétés
Formule moléculaire |
C17H26ClN3O4S |
|---|---|
Poids moléculaire |
403.9 g/mol |
Nom IUPAC |
2-[[(3aR,4S,6R,6aS)-6-[(6-chloro-2-propylsulfanylpyrimidin-4-yl)amino]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol |
InChI |
InChI=1S/C17H26ClN3O4S/c1-4-7-26-16-20-12(18)9-13(21-16)19-10-8-11(23-6-5-22)15-14(10)24-17(2,3)25-15/h9-11,14-15,22H,4-8H2,1-3H3,(H,19,20,21)/t10-,11+,14+,15-/m1/s1 |
Clé InChI |
UTDXDJIONVTZAN-FDRIWYBQSA-N |
SMILES isomérique |
CCCSC1=NC(=CC(=N1)Cl)N[C@@H]2C[C@@H]([C@@H]3[C@H]2OC(O3)(C)C)OCCO |
SMILES canonique |
CCCSC1=NC(=CC(=N1)Cl)NC2CC(C3C2OC(O3)(C)C)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


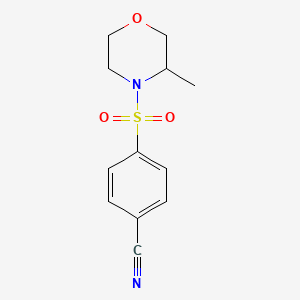
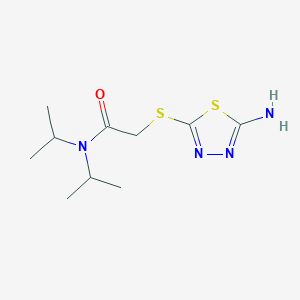
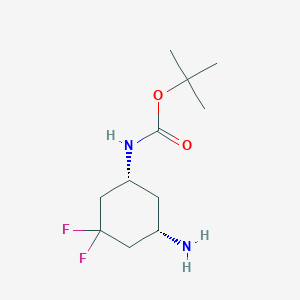
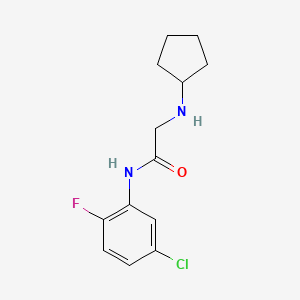

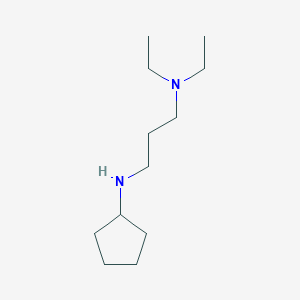
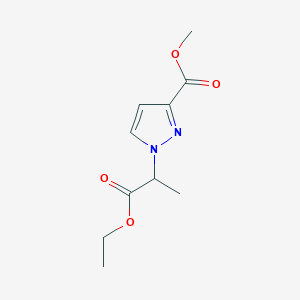
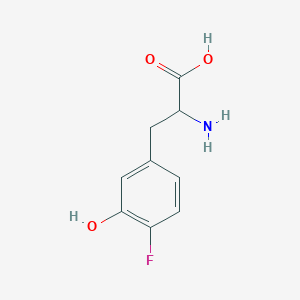
![(S)-2-Hydroxy-3-methyl-3,4-dihydro-2H-benzo[e][1,2]oxaborinine-8-carboxylic acid](/img/structure/B14903482.png)
